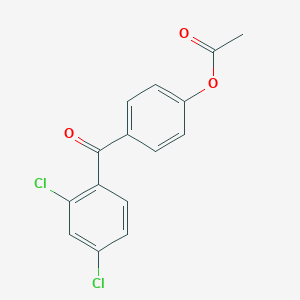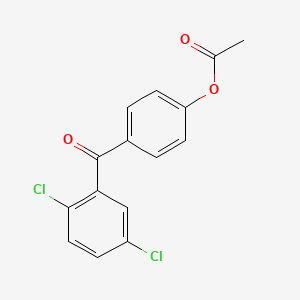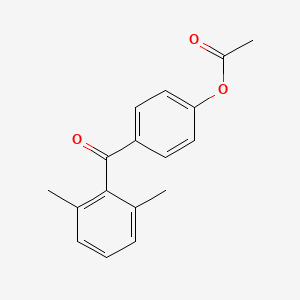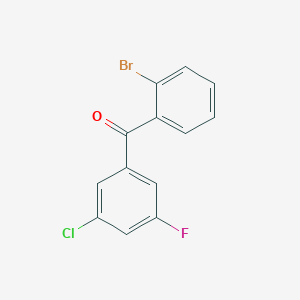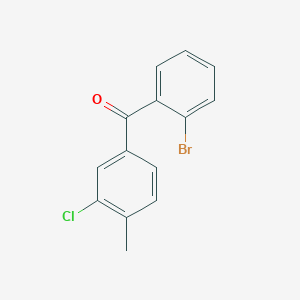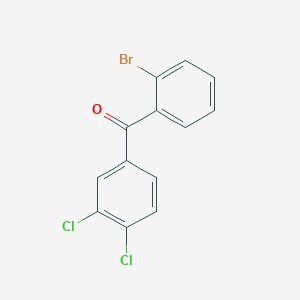
5-溴-2-丙氧基嘧啶
描述
5-Bromo-2-propoxypyrimidine is a chemical compound with the molecular formula C7H9BrN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position and a propoxy group at the 2-position makes this compound unique and useful in various chemical reactions and applications.
科学研究应用
5-Bromo-2-propoxypyrimidine is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of nucleotides and nucleosides, which are essential for studying DNA and RNA functions.
Medicine: It is used in the development of potential therapeutic agents, including antiviral and anticancer drugs.
Industry: It is employed in the production of specialty chemicals and materials, such as liquid crystals and polymers.
生化分析
Biochemical Properties
5-Bromo-2-propoxypyrimidine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, 5-Bromo-2-propoxypyrimidine has been shown to interact with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This interaction can lead to the inhibition of kinase activity, thereby affecting various signaling pathways within the cell .
Cellular Effects
The effects of 5-Bromo-2-propoxypyrimidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-2-propoxypyrimidine can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect metabolic pathways by inhibiting enzymes involved in key metabolic processes, thereby altering the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-Bromo-2-propoxypyrimidine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of enzymes. This binding can prevent the substrate from accessing the active site, thereby inhibiting the enzyme’s catalytic function. Additionally, 5-Bromo-2-propoxypyrimidine can interact with DNA and RNA, leading to changes in gene expression. This interaction can result in the activation or repression of specific genes, thereby affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-propoxypyrimidine can change over time. The stability of the compound is a critical factor that influences its long-term effects on cellular function. Studies have shown that 5-Bromo-2-propoxypyrimidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to 5-Bromo-2-propoxypyrimidine can result in cumulative effects on cellular function, such as prolonged inhibition of enzyme activity and sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-propoxypyrimidine vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, 5-Bromo-2-propoxypyrimidine can lead to toxic effects, such as cellular damage and apoptosis. Studies have shown that there is a threshold dose beyond which the compound’s toxic effects become pronounced. Therefore, it is essential to carefully control the dosage of 5-Bromo-2-propoxypyrimidine in experimental settings to avoid adverse effects .
Metabolic Pathways
5-Bromo-2-propoxypyrimidine is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that are critical for metabolic processes, such as glycolysis and the citric acid cycle. By inhibiting these enzymes, 5-Bromo-2-propoxypyrimidine can alter the metabolic flux within the cell, leading to changes in metabolite levels. This can have downstream effects on cellular function, such as altered energy production and biosynthesis of macromolecules .
Transport and Distribution
The transport and distribution of 5-Bromo-2-propoxypyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects. Additionally, binding proteins can sequester 5-Bromo-2-propoxypyrimidine in specific cellular compartments, thereby affecting its localization and accumulation. The distribution of 5-Bromo-2-propoxypyrimidine within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 5-Bromo-2-propoxypyrimidine is an important factor that determines its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance the compound’s efficacy by concentrating it in areas where it can interact with its target biomolecules. Additionally, the subcellular localization of 5-Bromo-2-propoxypyrimidine can influence its stability and degradation, thereby affecting its overall activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-propoxypyrimidine typically involves the bromination of 2-propoxypyrimidine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of 5-Bromo-2-propoxypyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is carefully monitored to avoid over-bromination or side reactions.
化学反应分析
Types of Reactions
5-Bromo-2-propoxypyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate or cesium carbonate in solvents like toluene or DMF.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds or other complex structures formed through carbon-carbon bond formation.
作用机制
The mechanism of action of 5-Bromo-2-propoxypyrimidine depends on its application. In biological systems, it can interact with nucleic acids or proteins, affecting their function. For example, when used in drug development, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the final compound derived from 5-Bromo-2-propoxypyrimidine.
相似化合物的比较
Similar Compounds
5-Bromo-2-iodopyrimidine: Another brominated pyrimidine derivative, often used in cross-coupling reactions.
5-Bromo-2-chloropyrimidine: Similar in structure but with a chlorine atom instead of a propoxy group, used in various substitution reactions.
2-Bromo-5-methoxypyrimidine: Contains a methoxy group instead of a propoxy group, used in different synthetic applications.
Uniqueness
5-Bromo-2-propoxypyrimidine is unique due to the presence of the propoxy group, which can influence its reactivity and the types of reactions it undergoes. This makes it particularly useful in the synthesis of specific compounds where the propoxy group plays a crucial role in the desired chemical or biological activity.
属性
IUPAC Name |
5-bromo-2-propoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-2-3-11-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSHLCWIQIJJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633579 | |
| Record name | 5-Bromo-2-propoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-64-6 | |
| Record name | 5-Bromo-2-propoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-propoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




